Chinidin-gluconat

Übersicht

Beschreibung

Chinidinsalz der Gluconsäure ist eine pharmazeutische Verbindung, die aus Chinin gewonnen wird, einem D-Isomer von Chinin. Chinin kommt natürlich in der Rinde des Chinarindenbaums und ähnlicher Pflanzenarten vor. Chinidinsalz der Gluconsäure wird hauptsächlich als Antiarrhythmikum zur Behandlung verschiedener Arten von unregelmäßigen Herzschlägen verwendet, darunter Vorhofflimmern und ventrikuläre Arrhythmien . Es ist auch für seine antimalariellen Eigenschaften bekannt .

Wissenschaftliche Forschungsanwendungen

Chinidinsalz der Gluconsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als chiraler Katalysator in der asymmetrischen Synthese verwendet.

Biologie: Wird auf seine Auswirkungen auf Ionenkanäle und zelluläre Aktionspotentiale untersucht.

Medizin: Wird zur Behandlung von Herzrhythmusstörungen und als Antimalariamittel verwendet.

Industrie: Wird bei der Produktion anderer pharmazeutischer Verbindungen und als Referenzstandard in der analytischen Chemie eingesetzt

5. Wirkmechanismus

Chinidinsalz der Gluconsäure übt seine Wirkung aus, indem es Natrium- und Kaliumströme in Herzzellen blockiert. Diese Wirkung verlängert das zelluläre Aktionspotenzial und verringert die Automatisierung, was dazu beiträgt, den normalen Herzrhythmus wiederherzustellen. Chinin hemmt auch den schnellen einwärtsgerichteten Natriumstrom und den langsamen einwärtsgerichteten Calciumstrom, wodurch die Herzmembran weiter stabilisiert wird .

Ähnliche Verbindungen:

Chinin: Ein Antimalariamittel mit ähnlicher chemischer Struktur, aber unterschiedlichen pharmakologischen Eigenschaften.

Procainamid: Ein weiteres Antiarrhythmikum der Klasse Ia mit ähnlichen Auswirkungen auf die Herzaktionspotentiale.

Disopyramid: Ein Antiarrhythmikum der Klasse Ia, das zur Behandlung von ventrikulären Arrhythmien verwendet wird.

Einzigartigkeit: Chinidinsalz der Gluconsäure ist einzigartig aufgrund seiner doppelten Rolle als Antiarrhythmikum und Antimalariamittel. Es hat eine höhere Wirksamkeit bei der Umwandlung von Vorhofflimmern in normalen Sinusrhythmus im Vergleich zu anderen Antiarrhythmika der Klasse Ia. Darüber hinaus sorgt seine Gluconatform für eine bessere Bioverfügbarkeit und eine längere Wirkung .

Wirkmechanismus

Target of Action

Quinidine gluconate primarily targets sodium channels in cardiac muscle and Purkinje fibers . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium ions into cardiac cells, which is essential for the initiation and propagation of the cardiac action potential .

Mode of Action

Quinidine gluconate is a Class Ia antiarrhythmic agent . It works by blocking the rapid sodium channel (I Na), which decreases the phase zero of rapid depolarization of the action potential . This action prolongs the cellular action potential, thereby decreasing myocardial excitability and conduction velocity .

Biochemical Pathways

The antiarrhythmic actions of quinidine gluconate are mediated through its effects on sodium channels in Purkinje fibers . By blocking these channels, quinidine gluconate disrupts the normal flow of sodium ions, which in turn affects the electrical activity of the heart. This can help to restore normal sinus rhythm and treat conditions such as atrial fibrillation and flutter .

Pharmacokinetics

The absolute bioavailability of quinidine from quinidine gluconate is 70 to 80% . This means that when the drug is administered orally, about 70 to 80% of the dose reaches the systemic circulation. The less-than-complete bioavailability is a result of first-pass metabolism in the liver .

Result of Action

The primary result of quinidine gluconate’s action is the restoration of normal sinus rhythm in the heart . It is moderately efficacious in the acute conversion of atrial fibrillation to normal sinus rhythm . It’s important to note that quinidine gluconate can have side effects, including an increased risk of mortality .

Action Environment

The action of quinidine gluconate can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and safety. Quinidine gluconate is known to interact with a large number of other medications in potentially dangerous or unpredictable ways .

Biochemische Analyse

Biochemical Properties

Quinidine gluconate plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium and potassium channels in cardiac cells. Quinidine gluconate blocks these channels, which prolongs the action potential and refractory period of the cardiac cells . This action helps to stabilize the heart rhythm and prevent arrhythmias. Additionally, quinidine gluconate has been shown to interact with cytochrome P450 enzymes in the liver, affecting its metabolism and bioavailability .

Cellular Effects

Quinidine gluconate exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by blocking sodium and potassium channels, which affects the action potential duration and refractory period . This action helps to stabilize the heart rhythm and prevent arrhythmias. Quinidine gluconate also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of quinidine gluconate involves its interaction with sodium and potassium channels in cardiac cells. By blocking these channels, quinidine gluconate prolongs the action potential and refractory period, which helps to stabilize the heart rhythm . Additionally, quinidine gluconate can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which affects its metabolism and bioavailability . These interactions at the molecular level contribute to the overall therapeutic effects of quinidine gluconate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinidine gluconate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that quinidine gluconate is relatively stable, but it can degrade over time, leading to changes in its efficacy and safety . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell signaling pathways, gene expression, and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of quinidine gluconate can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of quinidine gluconate can have therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, in dogs, dosages of 6–20 mg/kg have been used to treat arrhythmias, but higher doses can lead to toxicity and adverse effects such as gastrointestinal disturbances and cardiac arrhythmias . These dosage-dependent effects highlight the importance of careful dosing and monitoring in clinical settings.

Metabolic Pathways

Quinidine gluconate is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites, including 3-hydroxy-quinidine . This metabolite has been shown to have similar, but less potent, antiarrhythmic effects compared to quinidine gluconate . The metabolism of quinidine gluconate can affect its bioavailability and therapeutic efficacy, making it important to consider these pathways in clinical settings.

Transport and Distribution

The transport and distribution of quinidine gluconate within cells and tissues are important factors that influence its therapeutic effects. Quinidine gluconate is transported across cell membranes by various transporters, including P-glycoprotein . Once inside the cells, it can interact with various binding proteins, which affect its localization and accumulation. The distribution of quinidine gluconate within tissues can also influence its therapeutic effects, with higher concentrations in cardiac tissues leading to more pronounced antiarrhythmic effects .

Subcellular Localization

The subcellular localization of quinidine gluconate can affect its activity and function. Quinidine gluconate is primarily localized in the cytoplasm of cardiac cells, where it interacts with sodium and potassium channels . This localization is important for its antiarrhythmic effects, as it allows quinidine gluconate to effectively block these channels and stabilize the heart rhythm. Additionally, quinidine gluconate can undergo post-translational modifications that direct it to specific compartments or organelles within the cells .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Chinidinsalz der Gluconsäure kann aus Chinin synthetisiert werden. Der Prozess beinhaltet die Umwandlung von Chinin in Chinin, gefolgt von der Bildung des Gluconatsalzes. Die Reaktion beinhaltet typischerweise die Verwendung von Eisessig und Phenylhydrazinhydrochlorid, gefolgt von Erhitzen in einem Wasserbad .

Industrielle Produktionsmethoden: Die industrielle Produktion von Chinidinsalz der Gluconsäure beinhaltet die Extraktion von Chinin aus der Rinde des Chinarindenbaums, gefolgt von seiner Umwandlung in Chinin. Das Chinin wird dann mit Gluconsäure umgesetzt, um Chinidinsalz der Gluconsäure zu bilden. Das Endprodukt wird mithilfe chromatographischer Verfahren gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chinidinsalz der Gluconsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Chinin kann zu Chinin-N-Oxid oxidiert werden.

Reduktion: Chinin kann zu Dihydrochinin reduziert werden.

Substitution: Chinin kann Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Chinin-N-Oxid.

Reduktion: Dihydrochinin.

Substitution: Verschiedene substituierte Chinin-Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Quinine: An antimalarial agent with similar chemical structure but different pharmacological properties.

Procainamide: Another class Ia antiarrhythmic agent with similar effects on cardiac action potentials.

Disopyramide: A class Ia antiarrhythmic agent used to treat ventricular arrhythmias.

Uniqueness: Quinidine gluconate is unique due to its dual role as an antiarrhythmic and antimalarial agent. It has a higher efficacy in converting atrial fibrillation to normal sinus rhythm compared to other class Ia antiarrhythmics. Additionally, its gluconate form provides better bioavailability and prolonged action .

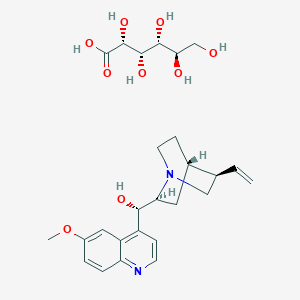

Eigenschaften

CAS-Nummer |

7054-25-3 |

|---|---|

Molekularformel |

C26H36N2O9 |

Molekulargewicht |

520.6 g/mol |

IUPAC-Name |

(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |

InChI-Schlüssel |

XHKUDCCTVQUHJQ-OSPZJNBRSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Isomerische SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Kanonische SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

D-Gluconic Acid compd. with Quinidine (1:1); Quinidine Gluconate; (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt); Quinidine, mono-D-Gluconate (Salt); Dura-Tab; Duraquin; Gluquinate; Quinaglute; Quinate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.